molecular formula C19H15N3O5 B3667954 2-(4-nitrophenyl)-2-oxoethyl 2,3-dimethyl-6-quinoxalinecarboxylate

2-(4-nitrophenyl)-2-oxoethyl 2,3-dimethyl-6-quinoxalinecarboxylate

Cat. No.: B3667954
M. Wt: 365.3 g/mol
InChI Key: QMSNVZVJRXBFIP-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2-oxoethyl 2,3-dimethyl-6-quinoxalinecarboxylate is a complex organic compound that features a quinoxaline core substituted with a nitrophenyl group and an oxoethyl ester

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2,3-dimethylquinoxaline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c1-11-12(2)21-17-9-14(5-8-16(17)20-11)19(24)27-10-18(23)13-3-6-15(7-4-13)22(25)26/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSNVZVJRXBFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2,3-dimethyl-6-quinoxalinecarboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a diketone, such as 2,3-butanedione, under acidic conditions.

    Esterification: The final step involves the esterification of the quinoxaline carboxylic acid with 2-(4-nitrophenyl)-2-oxoethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Sodium hydroxide (NaOH), water.

    Substitution: Various nucleophiles (amines, thiols), appropriate solvents (e.g., ethanol, dimethylformamide).

Major Products

    Reduction: 2-(4-aminophenyl)-2-oxoethyl 2,3-dimethyl-6-quinoxalinecarboxylate.

    Hydrolysis: 2-(4-nitrophenyl)-2-oxoethyl 2,3-dimethyl-6-quinoxalinecarboxylic acid.

    Substitution: Products depend on the nucleophile used, such as 2-(4-aminophenyl)-2-oxoethyl 2,3-dimethyl-6-quinoxalinecarboxylate when using an amine.

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 2,3-dimethyl-6-quinoxalinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2,3-dimethyl-6-quinoxalinecarboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antibacterial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenyl)-2-oxoethyl 2,3-dimethyl-6-quinoxalinecarboxylate: Similar compounds include other quinoxaline derivatives with different substituents on the phenyl ring or variations in the ester group.

Uniqueness

    Structural Features: The combination of a nitrophenyl group and a quinoxaline core with an oxoethyl ester is unique and contributes to its specific chemical and biological properties.

    Reactivity: The presence of both nitro and ester groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-nitrophenyl)-2-oxoethyl 2,3-dimethyl-6-quinoxalinecarboxylate
Reactant of Route 2
Reactant of Route 2
2-(4-nitrophenyl)-2-oxoethyl 2,3-dimethyl-6-quinoxalinecarboxylate

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